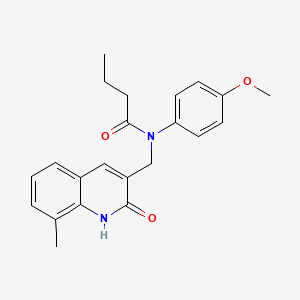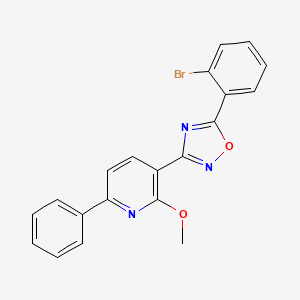
5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The unique chemical structure of this compound has led to its investigation for various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that it induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been investigated in several studies. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its potent anticancer activity and its potential as a treatment for inflammatory diseases. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole. One area of interest is its potential as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use. Finally, the development of novel synthetic methods for this compound could improve its availability and reduce its cost.
Synthesemethoden
The synthesis of 5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole has been reported in several studies. The most common method involves the reaction of 2-(2-methoxy-6-phenylpyridin-3-yl) hydrazinecarboxamide with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using phosphorous oxychloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The scientific research on 5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole has primarily focused on its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been investigated for its anti-inflammatory and antioxidant properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-25-19-15(11-12-17(22-19)13-7-3-2-4-8-13)18-23-20(26-24-18)14-9-5-6-10-16(14)21/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWLVPPBRPMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


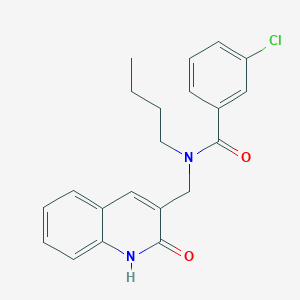
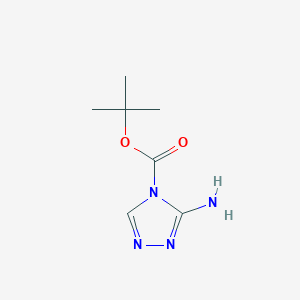
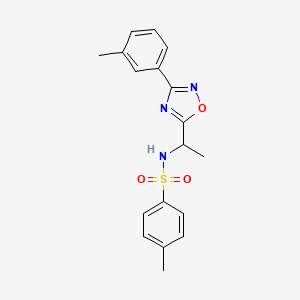
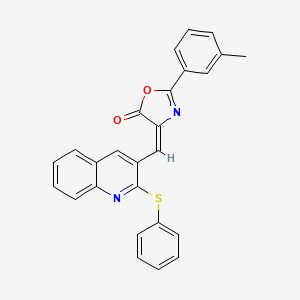
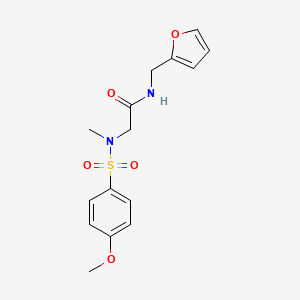

![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)
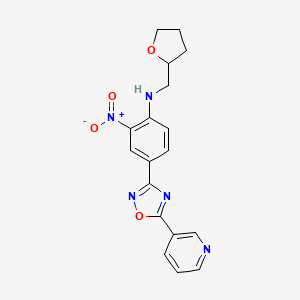
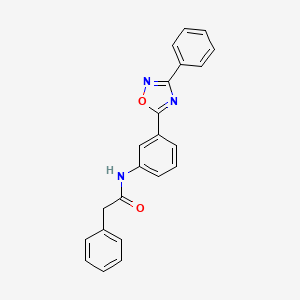
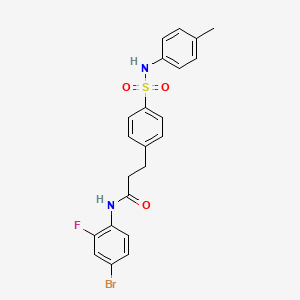
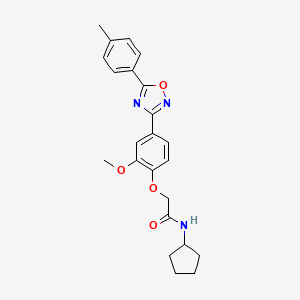
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
